Methyl 2-[hydroxy(pyridin-3-yl)methyl]prop-2-enoate
Description
Methyl 2-[hydroxy(pyridin-3-yl)methyl]prop-2-enoate: is an organic compound with the molecular formula C10H11NO3 It is a derivative of pyridine and is characterized by the presence of a hydroxy group and a methyl ester group attached to a prop-2-enoate moiety
Properties
IUPAC Name |
methyl 2-[hydroxy(pyridin-3-yl)methyl]prop-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c1-7(10(13)14-2)9(12)8-4-3-5-11-6-8/h3-6,9,12H,1H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVGCYNLCSWXUTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=C)C(C1=CN=CC=C1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-[hydroxy(pyridin-3-yl)methyl]prop-2-enoate typically involves the reaction of pyridine derivatives with appropriate reagents. One common method involves the reaction of 3-hydroxypyridine with methyl acrylate under basic conditions to form the desired product . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the ester bond.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity .
Chemical Reactions Analysis
Ester Hydrolysis
The methyl ester group undergoes hydrolysis under acidic or alkaline conditions:
-
Acidic hydrolysis : Yields 2-[hydroxy(pyridin-3-yl)methyl]prop-2-enoic acid.
Reagents : Concentrated HCl or H₂SO₄ in refluxing methanol/water . -
Basic hydrolysis : Produces the corresponding carboxylate salt.
Reagents : NaOH or KOH in aqueous ethanol .
Key Observation : Hydrolysis rates depend on steric hindrance from the pyridine ring and the electron-withdrawing effect of the α,β-unsaturated system .
Reduction of the α,β-Unsaturated Ester
The propenoate double bond is susceptible to catalytic hydrogenation:
-
Reagents : H₂ gas with Pd/C or Raney Ni catalysts.
-
Product : Methyl 2-[hydroxy(pyridin-3-yl)methyl]propanoate (saturated ester) .
Experimental Note : Partial reduction or over-reduction risks are mitigated by controlled H₂ pressure and temperature .
Oxidation of the Hydroxyl Group
The secondary alcohol adjacent to the pyridine ring can be oxidized:
-
Mild conditions (CrO₃/Py) : Forms a ketone derivative.
-
Strong conditions (KMnO₄/H⁺) : Yields a carboxylic acid via C–C bond cleavage .
Limitation : Over-oxidation may degrade the pyridine ring unless protective groups (e.g., Boc) are employed .
Nucleophilic Additions to the α,β-Unsaturated System
The conjugated ester participates in Michael additions:
| Nucleophile | Reagents/Conditions | Product |
|---|---|---|
| Amines | Et₃N, RT, 12h | β-Amino ester derivatives |
| Thiols | DMF, 60°C | β-Thioether esters |
| Grignard Reagents | THF, −78°C | β-Substituted esters |
Mechanistic Insight : The electron-deficient double bond facilitates 1,4-addition, with regioselectivity influenced by the pyridine ring’s electronic effects .
Pyridine Ring Functionalization
The pyridin-3-yl group undergoes electrophilic substitution:
| Reaction Type | Reagents | Position Modified |
|---|---|---|
| Nitration | HNO₃/H₂SO₄ | C-2 or C-4 |
| Halogenation | Cl₂/FeCl₃ | C-4 |
Challenges : Steric hindrance from the hydroxymethyl group reduces reactivity at C-2 and C-6 positions .
Condensation Reactions
The hydroxyl and ester groups enable aldol-like condensations:
-
Base-mediated (e.g., NaOH/EtOH): Forms β-hydroxy ketone intermediates.
-
Acid-catalyzed (e.g., p-TsOH): Generates α,β-unsaturated ketones via dehydration .
Application : Used in synthesizing polycyclic frameworks for medicinal chemistry .
Comparative Reactivity Table
| Functional Group | Reaction Type | Rate (Relative) | Key Influencing Factor |
|---|---|---|---|
| Ester | Hydrolysis | Moderate | pH, solvent polarity |
| α,β-Unsaturated system | Addition | High | Electronic effects of pyridine |
| Hydroxyl | Oxidation | Low to Moderate | Catalyst strength |
| Pyridine ring | Substitution | Low | Steric hindrance |
Scientific Research Applications
Pharmaceutical Applications
The compound is recognized for its biological activity, making it a valuable building block in drug development. Its structural characteristics allow it to interact with various biological targets, potentially leading to the development of new therapeutic agents.
Case Study: Drug Development
Research has indicated that derivatives of methyl 2-[hydroxy(pyridin-3-yl)methyl]prop-2-enoate may exhibit inhibitory effects on specific enzymes involved in disease pathways. For instance, compounds structurally similar to this compound have been explored as inhibitors of Janus kinases (JAKs), which are implicated in inflammatory diseases and cancers .
Agricultural Applications
There is growing interest in utilizing this compound in agrochemical formulations. Its unique chemical structure may enhance the efficacy of pesticides or herbicides by improving their stability and bioavailability.
Potential Agrochemical Use
The compound's structural features suggest that it could be developed into novel agrochemicals that target specific pests or diseases in crops. The incorporation of pyridine rings often enhances the biological activity of agricultural chemicals .
Material Science Applications
In materials science, this compound can serve as a precursor for synthesizing polymers or other advanced materials. Its reactivity allows for incorporation into various polymeric matrices, potentially leading to materials with enhanced properties.
Polymer Synthesis
The compound can be polymerized to create materials with specific mechanical and thermal properties suitable for applications in coatings, adhesives, or composites .
Mechanism of Action
The mechanism of action of Methyl 2-[hydroxy(pyridin-3-yl)methyl]prop-2-enoate involves its interaction with specific molecular targets. The hydroxy group and the ester moiety can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into the active sites of certain proteins, influencing their function and leading to various biological effects .
Comparison with Similar Compounds
- Methyl 2-[hydroxy(pyridin-2-yl)methyl]prop-2-enoate
- 3-Hydroxy-2-methylpyridine
- Piritrexim
Comparison: Methyl 2-[hydroxy(pyridin-3-yl)methyl]prop-2-enoate is unique due to the specific position of the hydroxy group on the pyridine ring. This positional difference can significantly influence the compound’s reactivity and interactions with biological targets. Compared to its analogues, this compound may exhibit distinct pharmacological properties and chemical behavior .
Biological Activity
Methyl 2-[hydroxy(pyridin-3-yl)methyl]prop-2-enoate is a compound with significant potential in medicinal chemistry and biological research. Its unique structure, characterized by a pyridine ring and hydroxyl group, allows it to interact with various biological targets, leading to diverse pharmacological effects.
The biological activity of this compound primarily involves its interaction with specific molecular targets. The hydroxy group and the ester moiety can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. This structural feature allows the compound to fit into the active sites of certain proteins, influencing their function and leading to various biological effects.
Biological Applications
1. Medicinal Chemistry:
- This compound has been investigated for its potential as a precursor in the synthesis of pharmaceutical agents. Its structural features make it a candidate for developing drugs targeting specific enzymes or receptors, particularly in the context of diseases like cancer and inflammatory disorders.
2. Enzyme Inhibition:
- The compound may act as an inhibitor for various enzymes involved in disease pathways. For example, research into similar compounds has shown that modifications in the pyridine structure can lead to enhanced potency against specific targets such as histone deacetylases (HDACs), which are implicated in cancer progression .
3. Interaction with Biological Macromolecules:
- In biological research, this compound can be used to study interactions between pyridine derivatives and biological macromolecules, such as proteins and nucleic acids. This can provide insights into the molecular mechanisms underlying various biological processes.
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Methyl 2-hydroxypropanoate | C4H8O3 | Simpler structure without pyridine |
| Ethyl 2-cyano-3-(pyridin-4-yl)propanoate | C10H10N2O2 | Contains cyano group; used in drug synthesis |
| Methyl 3-pyridinecarboxylate | C7H7NO2 | Different position of the pyridine ring; utilized in flavoring |
This compound stands out due to its specific combination of functional groups that confer unique reactivity and potential biological activity compared to these similar compounds.
Case Studies
Research has demonstrated that compounds structurally related to this compound exhibit varying degrees of biological activity:
- Inhibition Studies:
- Biochemical Assays:
Q & A
Q. What are the recommended methods for synthesizing Methyl 2-[hydroxy(pyridin-3-yl)methyl]prop-2-enoate, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves condensation reactions between pyridine-3-carbaldehyde and methyl prop-2-enoate derivatives. Key steps include:
- Aldol Addition : Using a base catalyst (e.g., NaOH or KOH) to facilitate nucleophilic attack of the pyridine aldehyde on the α,β-unsaturated ester .
- Solvent Selection : Polar aprotic solvents (e.g., DMF or THF) improve solubility of intermediates, while methanol/ethanol may be used for final esterification .
- Monitoring : Thin-layer chromatography (TLC) or HPLC can track reaction progress, with yields optimized by controlling temperature (60–80°C) and avoiding excess moisture .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers observe?
- Methodological Answer :
- NMR :
- ¹H NMR : Expect signals for the pyridinyl protons (δ 7.2–8.6 ppm), the hydroxy group (δ 5.2–5.8 ppm, broad), and the methyl ester (δ 3.7 ppm, singlet) .
- ¹³C NMR : The carbonyl group (C=O) appears at δ 165–170 ppm, while the pyridine carbons resonate between δ 120–150 ppm .
- IR : Strong absorption bands for ester C=O (~1720 cm⁻¹) and hydroxyl O-H (~3200–3500 cm⁻¹) .
- Mass Spectrometry : The molecular ion peak ([M+H]⁺) should match the molecular weight (e.g., 207.2 g/mol) with fragmentation patterns indicating loss of the methyl ester group (-32 amu) .
Q. What safety protocols should be followed when handling this compound in laboratory settings?
- Methodological Answer :
- Engineering Controls : Use fume hoods to minimize inhalation exposure, and ensure airborne concentrations remain below recommended thresholds (e.g., OSHA PEL) .
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Avoid skin contact, as hydroxy and pyridinyl groups may cause irritation .
- Emergency Measures : Provide eyewash stations and emergency showers. Contaminated clothing should be removed immediately and laundered separately .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data obtained for this compound, and what software tools are recommended?
- Methodological Answer :
- Data Validation : Use SHELXL for refining crystal structures, particularly for high-resolution data. Check for twinning or disorder using PLATON .
- Software Tools :
- ORTEP-3 : Generate thermal ellipsoid plots to visualize atomic displacement parameters and identify potential overfitting .
- CIF Validation : Cross-validate against the IUCr checklist to flag outliers in bond lengths/angles (e.g., C-O ester bonds should be ~1.34 Å) .
- Contradiction Resolution : If multiple polymorphs are observed, compare packing diagrams to assess hydrogen-bonding networks (e.g., O-H···N interactions) .
Q. What are the mechanistic considerations for the stereoselective synthesis of this compound, and how can reaction pathways be optimized?
- Methodological Answer :
- Stereocontrol : The hydroxy group’s configuration (R/S) depends on the base used. Chiral catalysts (e.g., L-proline) can induce enantioselectivity via transition-state stabilization .
- Pathway Optimization :
- Kinetic vs. Thermodynamic Control : Lower temperatures favor the kinetic product (cis-hydroxy), while higher temperatures may shift to trans configurations .
- Additives : Lewis acids (e.g., ZnCl₂) can coordinate the pyridine nitrogen, directing regioselective aldol addition .
Q. How does the presence of the pyridinyl group influence the compound's reactivity and potential biological interactions compared to analogs?
- Methodological Answer :
- Reactivity : The pyridine ring acts as an electron-withdrawing group, stabilizing the enolate intermediate during nucleophilic attacks. It also participates in hydrogen bonding, affecting crystallization .
- Biological Interactions :
- Docking Studies : Pyridinyl groups often interact with enzymatic active sites via π-π stacking (e.g., with tyrosine residues) .
- Comparative Analysis : Replace the pyridinyl group with phenyl or furanyl moieties to assess changes in bioactivity (e.g., antimicrobial or kinase inhibition) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
